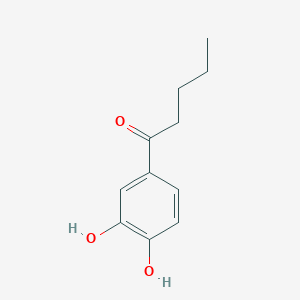

1-(3,4-Dihydroxyphenyl)pentan-1-one

Description

Significance of Phenolic Compounds and Aromatic Ketones in Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major focus in medicinal chemistry and materials science. nih.govusdoj.govnih.gov They are widely recognized for their antioxidant properties and have been investigated for their potential in preventing and treating a range of diseases. usdoj.govnih.gov In fact, a 2022 analysis revealed that phenols and their ether derivatives are present in 62% of small-molecule drugs approved in 2020, underscoring their importance in pharmaceutical development. nih.gov

Aromatic ketones, which feature a ketone group attached to an aromatic ring, are crucial intermediates in organic synthesis. Their unique reactivity makes them valuable in the production of pharmaceuticals, fragrances, and other fine chemicals. Recent advancements have focused on developing novel methods to overcome the challenges of their strong carbon-carbon bonds, thereby expanding their utility in various synthetic reactions.

Structural Characteristics and Chemical Relevance of the Catechol Moiety and Pentanone Backbone

The specific structure of 1-(3,4-Dihydroxyphenyl)pentan-1-one, featuring a catechol group and a pentanone chain, imparts distinct chemical properties that are of significant interest to researchers.

The catechol moiety , or a 1,2-dihydroxybenzene group, is a common feature in many natural products and has been identified as a key functional group in various biologically active compounds. Research has shown that catechol-containing compounds can act as inhibitors of protein aggregation, a process implicated in several neurodegenerative diseases. Furthermore, the catechol structure is found in a number of FDA-approved drugs, highlighting its therapeutic potential.

The pentanone backbone refers to the five-carbon chain with a ketone group. The position of the ketone and the presence of other functional groups, such as the hydroxyl groups in the case of this compound, influence the molecule's reactivity and potential applications. The pentanone structure can participate in a variety of chemical reactions, making it a versatile component in the synthesis of more complex molecules.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape reveals a significant gap in the specific investigation of this compound. While extensive research exists on the broader categories of phenolic compounds and aromatic ketones, and on the specific catechol moiety, direct studies on this particular compound are not readily found in publicly available literature.

For instance, a closely related compound, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, which shares the dihydroxyphenyl group, has been studied as a major microbial metabolite of proanthocyanidins (B150500) and has shown potential in preventing atherosclerosis. nih.gov This suggests that metabolites of this compound could also have interesting biological activities worth exploring.

The lack of specific research on this compound presents an opportunity for future studies. Investigating its synthesis, physicochemical properties, and biological activities could unveil novel applications in medicine and materials science, building upon the rich knowledge base of its constituent chemical parts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,13-14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIDMUXMURUPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470251 | |

| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-01-1 | |

| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Discovery and Identification of 1-(3,4-Dihydroxyphenyl)pentan-1-one from Natural Sources

The discovery of this compound is intrinsically linked to the study of the biotransformation of dietary flavan-3-ols by gut microbiota. While a singular, definitive report detailing its initial isolation from a natural source remains elusive, its presence is inferred from the metabolic pathways of more complex polyphenols.

Research into the microbial degradation of catechins and procyanidins, which are abundant in foods like grapes, tea, and cocoa, has revealed the formation of various smaller phenolic compounds. phytohub.eunih.govresearchgate.net One such closely related compound, 1-(3',4'-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol, has been identified as a C-ring cleavage metabolite of catechin (B1668976) and epicatechin. researchgate.net This discovery points towards the enzymatic capability of gut bacteria to break down the complex flavonoid structure into simpler dihydroxyphenyl derivatives.

Furthermore, studies on the microbial fermentation of proanthocyanidins (B150500) have identified 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (DHPV) as a major metabolite. nih.gov The metabolic pathways that lead to the formation of these valerolactones and other phenolic acids, such as 3,4-dihydroxyphenylpropionic acid, from flavan-3-ols are well-established. nih.gov Given the structural similarity, it is highly probable that this compound is also a product of these microbial metabolic activities, arising from the breakdown of the carbon skeleton of dietary flavonoids.

The identification of such metabolites typically relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the structures of these novel compounds from complex biological matrices like microbial fermentation broths or fecal samples.

Isolation Techniques for Dihydroxyphenyl-Containing Compounds and Related Pentanones from Biological Materials

The isolation of dihydroxyphenyl-containing compounds and related pentanones from biological materials is a multi-step process that leverages the physicochemical properties of these molecules. The general approach involves extraction, followed by chromatographic separation and purification.

Table 1: Overview of Isolation Techniques

| Technique | Principle | Application |

| Solvent Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubility. | Initial extraction of phenolic compounds from plant material or microbial cultures using solvents like ethanol, methanol (B129727), or ethyl acetate (B1210297). |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of compounds for a solid sorbent. | Cleanup and concentration of phenolic compounds from crude extracts. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase as a mobile phase passes through. | Fractionation of complex mixtures of phenolic compounds. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary phase and a liquid mobile phase under high pressure. | Final purification of individual phenolic compounds to a high degree of purity. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography where both the stationary and mobile phases are liquids. | Separation of polar and labile compounds without a solid support matrix. |

The initial step often involves the extraction of the target compounds from the biological matrix. For plant materials, this can be achieved by maceration or Soxhlet extraction with polar solvents. In the case of microbial cultures, the broth is typically centrifuged to remove bacterial cells, and the supernatant is then extracted with an organic solvent like ethyl acetate.

The crude extract, which contains a complex mixture of compounds, is then subjected to various chromatographic techniques for separation and purification. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common method for the initial fractionation of the extract. This is often followed by preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is capable of isolating pure compounds. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and methanol or acetonitrile), is particularly effective for separating phenolic compounds.

Distribution of Structurally Similar Compounds in Diverse Organisms and Ecosystems

Ketones and aldehydes are widespread in nature, contributing to the flavors and aromas of many plants and microorganisms. libretexts.org Compounds structurally similar to this compound, characterized by a dihydroxyphenyl group attached to a carbon chain, are found in various biological systems.

Table 2: Examples of Structurally Similar Dihydroxyphenyl Compounds

| Compound Name | Natural Source/Origin | Significance |

| 3,4-Dihydroxyphenylacetone | Metabolite of Carbidopa | A known human metabolite. nih.gov |

| 3,4-Dihydroxyphenylacetaldehyde | Metabolite in Escherichia coli, humans, and Trypanosoma brucei | A metabolite found across different species. nih.gov |

| 1-(3',4'-Dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol | Microbial metabolite of catechin and epicatechin | Indicates bacterial degradation of flavonoids. phytohub.eu |

| 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone | Major microbial metabolite of proanthocyanidins | A key product of gut microbiota metabolism of dietary flavan-3-ols. nih.gov |

| 3,4-Dihydroxyphenylpropionic acid | Gut microbial metabolite | A product of the breakdown of larger phenolic compounds in the gut. nih.gov |

| 1-(2,4-Dihydroxyphenyl)pentan-1-one | Synthetic/Catalogued | A structurally related isomer. ontosight.ai |

The presence of these compounds underscores the importance of microbial metabolism in shaping the chemical landscape of ecosystems. The gut microbiome, in particular, plays a crucial role in transforming complex plant-derived polyphenols into a diverse array of smaller, bioavailable molecules. This metabolic activity not only influences the chemical composition of the gut environment but can also have systemic effects on the host.

In plants, while simple dihydroxyphenyl ketones are less common than more complex flavonoids, related structures can be found. For instance, various acetophenones and other phenolic ketones contribute to the chemical defense mechanisms and allelopathic interactions of plants. The study of these structurally related compounds provides valuable insights into the biosynthetic pathways and ecological roles of phenolic compounds in nature.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for the Preparation of 1-(3,4-Dihydroxyphenyl)pentan-1-one

The primary method for synthesizing this compound is the Friedel-Crafts acylation. This classic reaction involves the introduction of an acyl group onto an aromatic ring. For the target compound, catechol (1,2-dihydroxybenzene) serves as the aromatic substrate.

Two main variations of this route are commonly employed:

Acylation with an Acyl Chloride : A general and effective method involves reacting catechol with pentanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.com The reaction is typically performed in a suitable solvent like 1,2-dichloroethane, often starting at a low temperature (ice bath) and then allowing it to warm to room temperature to ensure controlled reaction progress. chemicalbook.com The Lewis acid activates the acyl chloride, making it a potent electrophile that attacks the electron-rich catechol ring.

Acylation with a Carboxylic Acid : An alternative approach uses pentanoic acid directly, in the presence of a different catalytic system. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been successfully used to catalyze the acylation of catechol with homologous carboxylic acids like hexanoic acid. nih.gov This method provides a direct route from the carboxylic acid without the need to first convert it to the more reactive acyl chloride.

Another potential, albeit more complex, route involves a protection-acylation-deprotection sequence. The highly reactive hydroxyl groups of catechol can be protected, for instance as benzyl (B1604629) ethers. The protected intermediate, 1,2-dibenzyloxybenzene, can then be acylated, followed by a catalytic reduction step (e.g., using palladium on carbon) to remove the benzyl protecting groups and yield the final product. prepchem.com

| Synthetic Route | Reactants | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation (Acyl Chloride) | Catechol, Pentanoyl Chloride | Aluminum Chloride (AlCl₃) | High reactivity; requires stoichiometric amounts of catalyst. | chemicalbook.com |

| Friedel-Crafts Acylation (Carboxylic Acid) | Catechol, Pentanoic Acid | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Uses the carboxylic acid directly; avoids handling reactive acyl chlorides. | nih.gov |

| Protection-Acylation-Deprotection | 1,2-Dibenzyloxybenzene, Pentanoyl Chloride | 1. AlCl₃ 2. H₂, Pd/C | Multi-step process; useful if side reactions on the hydroxyl groups are a concern. | prepchem.com |

Chemical Transformation Pathways and Functional Group Interconversions on the this compound Scaffold

The structure of this compound offers three primary sites for chemical modification: the catechol hydroxyl groups, the ketone functionality, and the aromatic ring.

The catechol moiety is susceptible to oxidation, leading to the formation of a highly reactive ortho-quinone (o-quinone). This transformation is a characteristic reaction of 3,4-dihydroxyphenyl compounds. researchgate.net The oxidation can be initiated by a variety of agents, including oxidative enzymes (like tyrosinases or peroxidases), metal ions (such as Cu²⁺ or Fe²⁺), or even molecular oxygen under certain conditions. researchgate.netnih.gov The resulting 1-(3,4-dioxocyclohexa-1,5-dienyl)pentan-1-one is an electrophilic species that can participate in further reactions, such as Michael additions with cellular nucleophiles. nih.gov

The ketone group can undergo reduction to yield different products depending on the reducing agent and reaction conditions.

Reduction to a Secondary Alcohol : Treatment with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) will reduce the ketone to a secondary alcohol. libretexts.org This reaction transforms the carbonyl group into a hydroxyl group, yielding 1-(3,4-dihydroxyphenyl)pentan-1-ol. libretexts.org

Complete Reduction to an Alkane : More rigorous reduction methods can completely remove the carbonyl oxygen, converting the ketone to a methylene (B1212753) (CH₂) group. The Wolff-Kishner reduction, which uses hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, achieves this transformation, yielding 1-(3,4-dihydroxyphenyl)pentane. masterorganicchemistry.com An alternative is the Clemmensen reduction, which employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com The choice between these methods often depends on the molecule's stability to strongly basic (Wolff-Kishner) or acidic (Clemmensen) conditions. masterorganicchemistry.com The Wolff-Kishner reduction of a related benzophenone (B1666685) has been documented. nih.gov

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two hydroxyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them. The acyl group is a deactivating, meta-directing group. The net effect is governed by the strongly activating hydroxyls.

This reactivity allows for the synthesis of various analogues. For example, nitration of similar catechol structures has been shown to introduce a nitro group onto the aromatic ring, typically at the position adjacent to one of the hydroxyl groups. nih.gov Similarly, bromination can be used to introduce bromine atoms onto the ring, as demonstrated with related dihydroxyphenyl compounds. nih.gov These substitution reactions provide a pathway to a wide range of functionalized analogues.

| Reaction Type | Functional Group | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | Catechol Ring | Oxidative enzymes, metal ions (Cu²⁺, Fe²⁺) | o-Quinone derivative | researchgate.netnih.gov |

| Reduction to Alcohol | Ketone | Sodium Borohydride (NaBH₄) | 1-(3,4-Dihydroxyphenyl)pentan-1-ol | libretexts.org |

| Reduction to Alkane | Ketone | Hydrazine, KOH (Wolff-Kishner) | 1-(3,4-Dihydroxyphenyl)pentane | masterorganicchemistry.com |

| Electrophilic Substitution | Aromatic Ring | e.g., HNO₃/H₂SO₄ (Nitration) | Ring-substituted analogues (e.g., nitro-derivatives) | nih.gov |

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst and reaction conditions. In the context of Friedel-Crafts acylation, Lewis acids are the cornerstone catalysts.

Aluminum chloride (AlCl₃) is a traditional and powerful catalyst for reactions involving acyl chlorides. chemicalbook.com The reaction requires stoichiometric amounts of the catalyst because it complexes with both the carbonyl oxygen of the reactant and the product, as well as the catechol hydroxyls. The reaction is typically initiated at 0°C and allowed to proceed at room temperature for several hours to ensure completion before being quenched with dilute acid. chemicalbook.com

Boron trifluoride diethyl etherate (BF₃·OEt₂) is an effective catalyst when using a carboxylic acid as the acylating agent. nih.gov This system may offer milder conditions compared to the AlCl₃ route and avoids the preparation of the acyl chloride. The reaction can be carried out by heating the reactants with the catalyst. nih.gov

For derivatization reactions, catalytic systems are also crucial. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for deprotection steps, such as the removal of benzyl ethers, should a protection strategy be employed in the synthesis. prepchem.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or isolated compounds. For 1-(3,4-Dihydroxyphenyl)pentan-1-one, a combination of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to provide unambiguous structural evidence.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the hydroxyl (-OH) groups on the phenyl ring would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The intramolecular and intermolecular hydrogen bonding capabilities of these phenolic hydroxyl groups typically lead to this broadening. nih.gov The carbonyl (C=O) stretching vibration of the ketone is a strong and sharp peak, anticipated to appear around 1680-1660 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pentanoyl chain would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several peaks in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the phenolic groups would be observed in the 1260-1000 cm⁻¹ range. rsc.orgresearchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H Stretching (Phenolic) |

| >3000 | Medium | Aromatic C-H Stretching |

| <3000 | Medium | Aliphatic C-H Stretching |

| 1680-1660 | Strong, Sharp | C=O Stretching (Ketone) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretching |

| 1260-1000 | Medium | Phenolic C-O Stretching |

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of all atoms in this compound can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide a wealth of information. The protons on the aromatic ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the substitution pattern, three distinct aromatic proton signals would be expected, likely exhibiting complex splitting patterns (doublets and doublets of doublets) due to coupling with their neighbors. The phenolic hydroxyl protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The protons of the pentanoyl chain would be found in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would be the most deshielded of the aliphatic protons, appearing as a triplet around 2.8-3.0 ppm. The other methylene groups would appear as multiplets further upfield, and the terminal methyl group would be a triplet around 0.9 ppm. researchgate.netyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The carbonyl carbon would be the most downfield signal, typically in the range of 195-210 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbons attached to the hydroxyl groups being the most deshielded in this region. The carbons of the pentanoyl chain would resonate in the upfield region of the spectrum. careerendeavour.compressbooks.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~200 |

| Aromatic CH | 6.7 - 7.6 | 115 - 125 |

| Aromatic C-OH | - | 145 - 155 |

| Aromatic C-C=O | - | ~130 |

| α-CH₂ | ~2.9 (triplet) | ~38 |

| β-CH₂ | ~1.7 (multiplet) | ~24 |

| γ-CH₂ | ~1.4 (multiplet) | ~26 |

| δ-CH₃ | ~0.9 (triplet) | ~14 |

| Phenolic OH | variable (broad singlet) | - |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation pattern would be characteristic of the structure. A prominent fragmentation would be the cleavage of the bond between the carbonyl group and the pentyl chain (α-cleavage), leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 137, corresponding to the [C₇H₅O₃]⁺ fragment (the dihydroxybenzoyl cation). Another likely fragmentation is the loss of a butyl radical (C₄H₉) from the molecular ion, leading to a peak at m/z 137. Cleavage at other points along the pentyl chain would produce a series of peaks separated by 14 mass units (CH₂). chemguide.co.ukyoutube.comgatech.edulibretexts.orglibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₄H₉]⁺ or [C₇H₅O₃]⁺ (Acylium ion) |

| 123 | [M - C₅H₁₁]⁺ |

| 109 | Further fragmentation of the aromatic ring |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorptions due to the conjugated system formed by the aromatic ring and the carbonyl group.

Typically, aromatic ketones exhibit two main absorption bands. The first is a strong absorption band at shorter wavelengths (around 200-280 nm) corresponding to a π → π* transition of the conjugated system. A second, weaker absorption band at longer wavelengths (around 300-340 nm) is attributed to the n → π* transition of the carbonyl group. The presence of the electron-donating hydroxyl groups on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. researchgate.netmu-varna.bgresearchgate.netupi.eduscience-softcon.de For a similar compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, experimental and theoretical UV-visible spectra have been reported, which can serve as a reference. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~270-290 |

| n → π | ~320-340 |

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental data. DFT calculations can be used to predict molecular geometry, electronic properties, and spectroscopic data with a high degree of accuracy.

DFT calculations would be employed to determine the most stable three-dimensional conformation of this compound. By optimizing the molecular geometry, key bond lengths, bond angles, and dihedral angles can be calculated. These theoretical parameters can then be compared with experimental data obtained from X-ray crystallography, if available.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally indicates higher reactivity. For related dihydroxyphenyl compounds, DFT studies have been used to analyze these properties. researchgate.netresearchgate.netmdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com For a single molecule like this compound, the characteristics of these orbitals provide insight into its electrophilic and nucleophilic nature. youtube.com

The HOMO, being the orbital of highest energy that contains electrons, represents the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, signifies the molecule's capacity to accept electrons, thus defining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3,4-dihydroxyphenyl (catechol) ring, particularly on the oxygen atoms of the hydroxyl groups, which possess lone pairs of electrons. This localization suggests that the molecule will act as a nucleophile from this region, readily reacting with electrophiles. The LUMO is likely distributed across the conjugated system, including the carbonyl group and the aromatic ring, marking these as potential sites for nucleophilic attack.

Computational studies using Density Functional Theory (DFT) can precisely calculate the energies of these orbitals and map their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a detailed understanding of intramolecular bonding, charge distribution, and stabilizing interactions. q-chem.com

Key aspects of NBO analysis include the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, a phenomenon also known as hyperconjugation. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength. wisc.edu

In this compound, significant donor-acceptor interactions are expected to occur:

Intramolecular Hyperconjugation: Strong interactions are anticipated from the lone pair (LP) orbitals of the hydroxyl oxygen atoms (donors) to the antibonding π* orbitals of the aromatic ring (acceptors). This delocalization stabilizes the molecule and influences the electron density of the ring.

Carbonyl Group Interactions: The lone pairs of the carbonyl oxygen can act as donors to the antibonding orbitals of adjacent C-C bonds.

Hybridization: NBO analysis also determines the hybridization of atomic orbitals contributing to bonds, revealing details about bond character (e.g., spx composition). q-chem.com

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) on C3-OH | π* (C4-C5 of ring) | ~15-20 | π-conjugation, resonance |

| LP (O) on C4-OH | π* (C3-C2 of ring) | ~15-20 | π-conjugation, resonance |

| σ (C-H of pentyl) | σ* (C-C of pentyl) | ~2-5 | σ → σ* hyperconjugation |

| LP (O) of C=O | π* (C-C of ring) | ~5-10 | n → π* conjugation |

Note: The values are representative estimates to illustrate the type of data obtained from NBO analysis.

Prediction of Chemical Reactivity and Active Sites (e.g., Fukui Functions, Quantum Chemical Descriptors)

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting the reactivity and active sites of a molecule. These descriptors are based on how the electron density of a system changes with the addition or removal of an electron. wikipedia.org

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to different types of attack. wikipedia.orgfaccts.de It is defined as the derivative of the electron density with respect to the number of electrons. In practice, it is calculated using a finite difference approximation:

f+(r): For nucleophilic attack (electron acceptance), calculated from the electron densities of the neutral (N) and anionic (N+1) species. It pinpoints the most electrophilic sites. scm.com

f-(r): For electrophilic attack (electron donation), calculated from the densities of the neutral (N) and cationic (N-1) species. It identifies the most nucleophilic sites. scm.com

f0(r): For radical attack. faccts.de

For this compound, the condensed Fukui functions (values for individual atoms) would likely show high f- values on the hydroxyl oxygen atoms and certain carbons of the aromatic ring, confirming their nucleophilic character. High f+ values might be found on the carbonyl carbon, indicating it as the primary site for nucleophilic attack.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. scm.com

Electronegativity (χ): The power of an atom to attract electrons. It is approximated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ2 / (2η).

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value (a.u.) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.15 | Indicates moderate stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~3.65 | Represents the molecule's overall electron-attracting tendency. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~3.10 | Quantifies the molecule's capacity to act as an electrophile. |

Note: Values are illustrative, based on the hypothetical FMO energies in Table 1.

Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand Flexibility

While quantum mechanical calculations provide insight into the electronic structure of a single, optimized geometry, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. nih.gov

For this compound, a key feature is the flexible pentyl side chain. The rotation around the single bonds in this chain allows the molecule to adopt numerous conformations. MD simulations are essential for understanding this flexibility. nih.govmdpi.com

The simulation process involves:

Assigning initial positions and velocities to all atoms.

Calculating the forces on each atom using a molecular mechanics force field.

Solving the equations of motion for a short time step to update atomic positions and velocities.

Repeating this process for millions of steps to simulate the molecule's behavior over nanoseconds or longer.

Analysis of the MD trajectory for this compound would allow for:

Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule by analyzing the potential energy over time and clustering similar structures. sciforum.net

Ligand Flexibility: Quantifying the flexibility of the pentyl chain by monitoring the root-mean-square deviation (RMSD) of atoms from their initial positions and analyzing the distribution of dihedral angles along the chain. duke.edu This is crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site, a process known as induced fit. duke.edukavrakilab.org

Table 4: Parameters Analyzed in MD Simulations of this compound

| Parameter | Description | Insights Gained |

| Potential Energy | The total energy of the system over the simulation time. | Identifies stable, low-energy conformational states. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions relative to a reference structure. | Assesses overall structural stability and large conformational changes. |

| Dihedral Angle Distribution | The distribution of torsion angles for the bonds in the pentyl chain. | Characterizes the flexibility and preferred orientations of the aliphatic chain. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates folding or unfolding of the flexible chain. |

Preclinical Biological Activity and Efficacy Assessments

In Vitro Investigations of Biological Activities

Despite the structural similarity of 1-(3,4-Dihydroxyphenyl)pentan-1-one to other phenolic compounds known for their biological activities, a comprehensive in vitro profile for this specific molecule is not well-documented in peer-reviewed research. The 3,4-dihydroxyphenyl moiety is a common feature in many natural and synthetic compounds that exhibit significant antioxidant and anti-inflammatory effects. However, the influence of the pentan-1-one side chain on these activities has not been extensively explored in experimental settings.

Evaluation of Antioxidant Properties

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound could be retrieved from the surveyed scientific literature. These assays are standard methods to evaluate the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Cellular Reactive Oxygen Species (ROS) Mitigation Assays (e.g., DCFH-DA)

There is no available research detailing the ability of this compound to mitigate reactive oxygen species (ROS) within a cellular context, for instance, using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. Such studies are crucial for understanding the compound's potential to protect cells from oxidative stress.

Metal Chelating Activity

The capacity of this compound to chelate metal ions, a key mechanism of antioxidant action by preventing the formation of highly reactive hydroxyl radicals, has not been experimentally determined in available studies.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

Information regarding the effect of this compound on the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is absent from the current body of scientific literature.

No studies investigating the in vitro anti-inflammatory effects of this compound in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages, were identified. Consequently, there is no data on its potential to inhibit key inflammatory mediators like nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines.

Neuroprotective Activities in Neuronal Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to investigate the neuroprotective potential of various compounds against neuronal stress and injury. frontiersin.orgnih.gov Studies have explored the effects of phenolic compounds in protecting these cells from damage induced by oxidative stress, a key factor in neurodegenerative diseases. nih.govnih.gov

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), leads to neuronal cell damage and death. nih.govnih.gov Compounds that can mitigate oxidative stress are considered promising neuroprotective agents. nih.gov Methyl 3,4-dihydroxybenzoate (MDHB), a compound with a similar catechol structure to this compound, has been shown to protect SH-SY5Y cells from oxidative damage induced by t-butyl hydroperoxide (TBHP). nih.govnih.gov This protection involves reducing intracellular ROS levels and enhancing the activity of antioxidant enzymes. nih.govnih.gov Another related compound, 3,4-dihydroxyacetophenone, was found to protect against oxidative stress by activating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative damage. nih.gov

Oxidative stress is a known trigger for apoptosis, or programmed cell death, in neuronal cells. dtic.mil The ability of a compound to prevent apoptosis is a key measure of its neuroprotective efficacy. In SH-SY5Y cells, MDHB was shown to inhibit apoptosis by modulating the expression of key apoptosis-related proteins. nih.govnih.gov Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov This modulation prevents the execution of the apoptotic cascade, thereby promoting neuronal cell survival.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Phenolic acids and their derivatives have been investigated for their potential to inhibit the growth of cancer cells. nih.gov The antiproliferative action of several phenolic acids has been demonstrated in the T47D human breast cancer cell line. nih.gov The cytotoxic effects of other related structures, such as naphthoquinone derivatives, have been evaluated against both androgen-dependent and -independent prostate cancer cell lines. nih.gov

Studies suggest that structural features, such as the presence of two hydroxyl groups on the phenolic ring, are important for antiproliferative activity. nih.gov For example, caffeic acid was found to be a potent inhibitor of T47D cell growth. nih.gov Diarylpentanoids, which are structurally related to this compound, have also shown enhanced anticancer efficacy compared to parent compounds like curcumin (B1669340), inducing both antiproliferative and apoptotic activity in non-small cell lung cancer cells. monash.edu

Table 2: Cytotoxic Activity (IC₅₀) of a Naphthoquinone Derivative on Human Prostate Cancer Cell Lines This table presents data for a different class of compound to illustrate the potential for cytotoxicity against cancer cells.

| Cell Line | Type | IC₅₀ (μM) |

| CWR-22 | Androgen-Dependent Prostate Cancer | 2.5 nih.gov |

| PC-3 | Androgen-Independent Prostate Cancer | 2.5 nih.gov |

| DU-145 | Androgen-Independent Prostate Cancer | 6.5 nih.gov |

| HS-5 | Normal Bone Marrow | 25 nih.gov |

Enzyme Inhibition Studies for this compound and Related Structures

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ucl.ac.uk They can be reversible, dissociating from the enzyme, or irreversible, forming a strong covalent bond. ucl.ac.uklibretexts.org Reversible inhibitors are further classified as competitive, non-competitive, or uncompetitive, based on their mechanism of action. ucl.ac.uk Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. libretexts.org This increases the Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). youtube.com Non-competitive inhibitors bind to a site other than the active site and can bind to either the enzyme or the enzyme-substrate complex, leading to a decrease in Vmax. nih.gov

While specific enzyme inhibition studies for this compound were not found, research on related compounds provides some insights. For instance, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov Compounds 2a and 2n from this series were found to be weak inhibitors of COX-1 but displayed moderate inhibitory effects against the COX-2 isozyme. nih.gov This suggests that structurally related compounds may exhibit selective enzyme inhibition.

In a different study, the inhibition of 1,3-1,4-β-D-glucanase was investigated, revealing that Tris and imidazole (B134444) act as competitive inhibitors, while calcium is a noncompetitive inhibitor. nih.gov This highlights the diverse ways in which even simple molecules can inhibit enzyme function. nih.gov

Table 1: COX Inhibition Data for Related Isoquinoline Derivatives nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 2a | 5.4 | 0.47 | 11.5 |

| 2n | 7.8 | 1.63 | 4.8 |

| Celecoxib | >10 | 0.98 | <0.1 |

Antimicrobial and Other Reported In Vitro Activities

The antimicrobial potential of phenolic compounds and their derivatives is an area of active research. A study on 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one , a compound with a structure related to this compound, demonstrated significant antibacterial activity. researchgate.net In vitro evaluations showed that this compound had better antibacterial activity than the standard antibiotics amoxicillin (B794) and cefadroxil (B1668780) against several bacterial strains. researchgate.net

The minimum inhibitory concentration (MIC) for 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one was found to be 0.15 ppm. researchgate.net The diameter of the inhibition zone was also measured for various bacteria, as detailed in the table below. researchgate.net

Table 2: In Vitro Antibacterial Activity of 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one researchgate.net

| Bacterial Strain | Diameter of Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 11.27 ± 0.31 |

| Staphylococcus epidermidis | 11.35 ± 0.39 |

| Escherichia coli | 11.25 ± 0.33 |

Furthermore, other related heterocyclic structures have shown promising antimicrobial activities. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been reported to exhibit broad-spectrum antimicrobial effects, including antibacterial, antifungal, and antiviral activities. nih.gov Similarly, novel amide derivatives of 1,3-dioxolane (B20135) have been synthesized and shown to possess antifungal and antibacterial properties. researchgate.net

The 3,4-dihydroxyphenyl moiety itself, present in L-DOPA, has been incorporated into antimicrobial peptides. nih.gov These peptides can be immobilized on various surfaces and have demonstrated the ability to completely inhibit the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus within 2 hours. nih.gov

In Vivo Preclinical Efficacy Studies in Non-Human Models

Neuroprotective Efficacy in Relevant Animal Models (e.g., diabetic rats, hypoxia-reoxygenation models)

The neuroprotective potential of compounds containing the 3,4-dihydroxyphenyl group has been investigated. A study on 3',4'-dihydroxyphenylglycol (DHPG) , a polyphenol from extra virgin olive oil, assessed its neuroprotective effect in a type-1-like diabetic rat model. nih.govnih.gov The study utilized a hypoxia-reoxygenation model in brain slices and quantified retinal nerve cells to evaluate neuroprotection. nih.gov

The administration of DHPG to diabetic rats reduced oxidative stress variables and decreased lactate (B86563) dehydrogenase (LDH) efflux in the brain, which is an indirect marker of cell death. nih.gov It also mitigated the loss of retinal cells. nih.gov The combination of DHPG with another olive oil polyphenol, hydroxytyrosol , enhanced these neuroprotective and antioxidant effects. nih.gov

Another study investigated the neuroprotective activity of a monoterpene-derived compound, 4-[(3aR,7aS)- 1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol , which contains a 4-hydroxy-3-methoxyphenyl fragment, in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. researchgate.net This compound showed considerable neuroprotective activity. researchgate.net

Anticancer Efficacy and Metastasis Inhibition in Preclinical Tumor Models (e.g., murine melanoma xenografts)

While no direct studies on the anticancer efficacy of this compound were found, research on related structures suggests potential in this area. For instance, novel 4-methylene-1,2-diphenylpyrazolidin-3-ones have been synthesized and evaluated for their anticancer activity in MCF-7 breast cancer cells. nih.gov These compounds were found to inhibit cell proliferation, induce DNA damage, and trigger apoptosis. nih.gov

Another related compound, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) , has undergone a phase I clinical trial in advanced cancer with some promising results. nih.gov The study of its analogues has shown that modifications to the chemical structure can lead to significantly improved cytotoxic activities in vitro against human primary cancer explants. nih.gov

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory properties of compounds structurally related to this compound have been demonstrated in animal models. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Two compounds from this series, 2a and 2n , exhibited significant anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively, in a carrageenan-induced rat paw edema model. nih.govnih.gov These effects were comparable to or greater than the standard anti-inflammatory drug indomethacin. nih.gov

Olive leaf extract, which contains polyphenols like hydroxytyrosol and oleuropein , has also shown significant dose-dependent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The extract's mechanism of action is thought to be related to its ability to protect the lysosomal membrane and reduce the concentration of proinflammatory cytokines at the site of inflammation. nih.gov

Pharmacological Evaluation in Specific Disease Models (e.g., anticonvulsant activity in seizure models for related structural classes)

While there is no specific information on the anticonvulsant activity of this compound, various structurally related heterocyclic compounds have been evaluated in seizure models.

A series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and tested for their anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov The study suggested that these compounds may act as positive allosteric modulators of the GABAA receptor. nih.gov

Derivatives of 1,3,4-thiadiazole have also been extensively studied for their anticonvulsant properties. nih.gov These compounds have shown efficacy in both the maximal electroshock (MES) and PTZ-induced seizure models in vivo. nih.gov The proposed mechanism of action involves the GABAA pathway, preventing neuronal firing. nih.gov

Furthermore, a study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines identified a new active molecule, 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) , which displayed significant anticonvulsant activity against audiogenic seizures in mice. colab.ws

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | - |

| 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one | - |

| 1,3,4-Oxadiazole derivatives | - |

| 1,3-Dioxolane derivatives | - |

| 3,4-dihydroxy-L-phenylalanine | L-DOPA |

| 3',4'-dihydroxyphenylglycol | DHPG |

| Hydroxytyrosol | - |

| 4-[(3aR,7aS)- 1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol | - |

| 4-methylene-1,2-diphenylpyrazolidin-3-ones | - |

| 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone | A-007 |

| Oleuropein | - |

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | - |

| 1,3,4-Thiadiazole derivatives | - |

| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | - |

| 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 6d |

| Tris | - |

| Imidazole | - |

| Amoxicillin | - |

| Cefadroxil | - |

| Indomethacin | - |

Studies on Central Nervous System Targets and Monoamine Transporters for Related Phenone Structures.

While direct studies on this compound are limited, research into related phenolic and phenone structures provides insights into their potential interactions with central nervous system (CNS) targets, including monoamine transporters. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known to exhibit a wide range of biological activities within the CNS. nih.govnih.govresearchgate.net

The structural characteristics of phenolic compounds, such as the presence and position of hydroxyl and other substituent groups, play a crucial role in their interaction with CNS receptors and transporters. nih.govacs.org For instance, the affinity and selectivity of compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) can be significantly altered by modifications to their chemical structure. nih.govnih.gov

Studies on various synthetic and natural phenolic compounds have demonstrated their ability to modulate neurotransmission. nih.gov For example, some flavonoids, a class of polyphenolic compounds, have shown effects on neuronal excitability, suggesting potential interactions with ion channels or neurotransmitter receptors. nih.gov The catechol moiety (the 3,4-dihydroxyphenyl group) present in this compound is a key feature in many neuroactive molecules and is known to be important for binding to various biological targets.

Research on synthetic cathinone (B1664624) derivatives, which share a β-keto-phenethylamine core structure, has highlighted their potent interactions with monoamine transporters. nih.gov Although this compound is not a cathinone, the presence of a phenone structure suggests that it could potentially interact with these transporters. The binding affinities of such compounds for DAT, NET, and SERT are highly dependent on the specific substituents on the aromatic ring and the alkyl chain. nih.govumn.edu

Computational studies and in vitro binding assays on diverse sets of compounds have been employed to understand the structure-activity relationships that govern their interaction with monoamine transporters. nih.govacs.org These studies help in predicting how a novel compound might bind and its potential selectivity for one transporter over others. For instance, the introduction of a methoxy (B1213986) group to indatraline, a monoamine transporter inhibitor, was found to greatly affect its affinity and selectivity for DAT, SERT, and NET. nih.gov

Toxicokinetic Analysis in Preclinical Development Models.

The bioavailability and metabolism of phenolic compounds are key determinants of their systemic exposure and potential toxicity. nih.gov After administration, these compounds can undergo extensive metabolism in the liver and other tissues. nih.gov The catechol structure, in particular, is susceptible to enzymatic modification.

The potential for a compound to cross the blood-brain barrier (BBB) is a critical factor in assessing its CNS effects and potential neurotoxicity. nih.gov The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would influence its ability to penetrate the BBB. Studies on other phenolic compounds have shown that modifications like methylation can alter their ability to cross this barrier. nih.gov

In preclinical studies, the toxicokinetics of new chemical entities are often evaluated in rodent and non-rodent species to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific studies on this compound are not reported, research on structurally related compounds, such as other cathinone derivatives, often involves in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites. nih.gov These in vitro systems can help predict the in vivo metabolic fate of a new compound.

The table below summarizes the types of preclinical studies that are typically conducted to assess the toxicokinetics of novel compounds, which would be relevant for a compound like this compound.

| Preclinical Study Type | Parameters Investigated | Typical Models Used | Relevance |

| In Vitro Metabolism | Metabolic stability, metabolite identification, enzyme phenotyping (e.g., Cytochrome P450) | Liver microsomes, S9 fractions, hepatocytes (from rat, dog, human) | To predict metabolic pathways and potential for drug-drug interactions. |

| Plasma Protein Binding | Extent of binding to plasma proteins | Plasma from various species (rat, dog, human) | To determine the fraction of unbound drug available for distribution and pharmacological activity. |

| Blood-Brain Barrier Permeability | Ability to cross the blood-brain barrier | In vitro models (e.g., PAMPA), in vivo rodent studies | To assess potential for central nervous system effects. |

| Single and Repeat Dose Toxicokinetics | Absorption, distribution, metabolism, and excretion (ADME) following single or multiple doses | Rodent (e.g., rat) and non-rodent (e.g., dog) species | To characterize the systemic exposure and its relationship to dose and time. |

Molecular and Cellular Mechanisms of Action

Detailed Antioxidant Mechanisms

The antioxidant potential of phenolic compounds, such as those in the diarylpentanoid class, is a subject of significant scientific interest. The presence of the 3,4-dihydroxyphenyl group (a catechol moiety) suggests that 1-(3,4-dihydroxyphenyl)pentan-1-one likely possesses antioxidant properties. Generally, such properties are exerted through several key mechanisms.

Free Radical Scavenging through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)

Phenolic compounds are well-documented free radical scavengers, operating primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is a key determinant of its efficacy. For catechol-containing compounds, the ability to donate a hydrogen atom is a primary mode of antioxidant action.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer to fully neutralize the initial radical species.

While these are the theoretical mechanisms by which a compound like this compound would exert antioxidant effects, specific experimental studies quantifying the kinetics and thermodynamics of these processes for this particular molecule are not available.

Metal Ion Chelation and Prevention of Fenton-type Reactions

The catechol structure (the 3,4-dihydroxy- arrangement on the phenyl ring) is known to be an effective chelator of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). nih.gov By binding to these metal ions, chelating agents can prevent them from participating in detrimental redox reactions, most notably the Fenton reaction. nih.govresearchgate.net The Fenton reaction involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide in the presence of a metal catalyst like iron.

Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻

By sequestering metal ions, compounds with catechol moieties can inhibit this reaction, thereby reducing oxidative stress. nih.gov Although this compound possesses this key functional group, specific studies confirming its metal-chelating capacity and its ability to prevent Fenton-type reactions have not been identified.

Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2-ARE Pathway Activation)

A crucial aspect of antioxidant defense is the upregulation of the body's own protective enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of this process. scienceopen.commdpi.comsemanticscholar.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter regions of various genes, and initiates the transcription of numerous cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.netmdpi.com

Many natural polyphenols have been shown to activate the Nrf2-ARE pathway. scienceopen.comsemanticscholar.org While it is plausible that this compound could act as an Nrf2 activator due to its chemical structure, there is no direct experimental evidence in the reviewed literature to confirm its interaction with or modulation of the Nrf2 pathway.

Anti-inflammatory Signaling Pathways

Diarylpentanoids and other polyphenolic compounds are frequently reported to have anti-inflammatory properties. mdpi.comnih.gov This activity is often mediated through the modulation of key signaling cascades that regulate the expression of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a central mediator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.gov Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. Studies on some diarylpentanoids have demonstrated their ability to suppress NF-κB signaling. nih.gov However, no specific research was found that investigates the effect of this compound on the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in inflammation. The three major MAPK families—extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—are activated by various extracellular stimuli and regulate the production of inflammatory mediators. The inhibition of MAPK phosphorylation is a known mechanism of action for many anti-inflammatory agents. While some related compounds have been shown to modulate MAPK pathways, specific data detailing the interaction of this compound with any of the MAPK cascades is currently absent from the scientific literature.

Inhibition of Pro-inflammatory Cytokine Expression and Release

Research indicates that this compound and its derivatives can suppress the expression and release of pro-inflammatory cytokines. These signaling molecules are key mediators of inflammation. The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases.

Studies have demonstrated that certain dihydroxyphenyl derivatives can inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS) nih.govnih.gov. This inhibition is often concentration-dependent nih.gov. For instance, flavokawain A, a chalcone (B49325) with a similar structural backbone, significantly suppressed the LPS-induced expression of TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages nih.gov. Similarly, certain 1,4-dihydropyridine (B1200194) derivatives have been shown to reduce the levels of TNF-α and IL-6 nih.gov. The mechanism behind this inhibition often involves the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway nih.govnih.gov.

Regulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

The compound this compound and related structures have been shown to regulate two key enzymes involved in the inflammatory process: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.gov. Inappropriate upregulation of these enzymes is associated with various inflammatory disorders and certain types of cancer nih.gov.

Specifically, studies on similar phytochemicals have revealed their ability to down-regulate the expression of both COX-2 and iNOS nih.gov. For example, flavokawain A was found to significantly suppress the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells nih.gov. This suppression, in turn, leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators nih.gov. The underlying mechanism for this regulation often involves the blockade of the NF-κB signaling pathway, which is a critical transcription factor for the expression of both iNOS and COX-2 nih.govnih.gov. Molecular docking studies have also suggested that certain derivatives can directly interact with and inhibit the activity of COX-2 researchgate.netmdpi.commdpi.com.

Neuroprotective Mechanisms

Emerging evidence suggests that this compound and its analogs possess neuroprotective properties, acting through various molecular pathways to protect neurons from damage and promote their survival.

Anti-apoptotic Pathways (e.g., Bcl-2/Bax ratio, Caspase-3 regulation)

The compound and its derivatives have been shown to modulate key proteins involved in the apoptotic cascade, a programmed cell death pathway implicated in neurodegenerative diseases. Research on similar compounds, such as certain 3,4-dihydronaphthalen-1(2H)-one derivatives, has demonstrated the ability to promote apoptosis in cancer cells by down-regulating the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and up-regulating the expression of the pro-apoptotic protein Bcl-2-associated X protein (BAX) nih.gov. This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate.

Furthermore, these compounds can influence the activity of caspases, which are a family of proteases that execute the final stages of apoptosis. Specifically, an increase in the expression of cleaved caspase-3, the active form of this enzyme, has been observed, indicating the activation of the apoptotic pathway nih.gov. In the context of neuroprotection, however, compounds like paeoniflorin (B1679553) have been shown to inhibit chondrocyte apoptosis by increasing Bcl-2 levels, decreasing Bax levels, and reducing caspase-3 activity nih.gov. This suggests that the specific cellular context and the nature of the stimulus determine the pro- or anti-apoptotic effects of these compounds.

Attenuation of Oxidative Stress-Induced Neuronal Damage

This compound and its analogs have demonstrated the capacity to protect neurons from damage induced by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. Oxidative stress is a major contributor to the pathology of various neurodegenerative disorders.

Studies on a related compound, 3',4'-Dihydroxyacetophenone, have shown its ability to attenuate oxidative stress-induced damage in human umbilical vein endothelial cells (HUVECs) by reducing the production of ROS nih.gov. This protective effect is mediated, at least in part, through the regulation of the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress nih.gov. Similarly, 3,4-Dihydroxyphenylethanol has been found to alleviate early brain injury in a rat model of subarachnoid hemorrhage by suppressing oxidative stress nih.gov.

Activation of Survival Pathways (e.g., Akt kinases)

The activation of pro-survival signaling pathways is another crucial mechanism through which this compound and its derivatives may exert their neuroprotective effects. The Akt/PKB signaling pathway is a key regulator of cell survival, proliferation, and apoptosis nih.govnih.gov.

Research has shown that compounds with similar structures can activate the Akt pathway. For instance, 3,4-Dihydroxyphenylethanol was found to significantly increase Akt levels in the cortex of rats following subarachnoid hemorrhage, which was associated with an attenuation of apoptosis nih.gov. The activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes nih.govnih.gov.

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking studies have been instrumental in identifying potential molecular targets for this compound and its analogs, as well as in elucidating the nature of their binding interactions. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the mechanism of action at a molecular level.

For instance, molecular docking studies of a curcumin (B1669340) analogue, 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, suggested that its anti-inflammatory potential could be exerted through the inhibition of cyclooxygenase (COX) enzymes researchgate.net. Docking into the active site of COX enzymes revealed potential binding interactions that could explain its inhibitory activity researchgate.net. Similarly, docking studies of other derivatives have been used to correlate their binding modes with their observed biological activities, such as anti-inflammatory and analgesic effects nih.gov. These studies have also helped in understanding the structure-activity relationships, indicating that features like the catechol moiety are important for binding affinity to specific receptors sci-hub.se.

Prediction of Ligand-Protein Binding Modes and Affinities

The interaction between a ligand, such as this compound, and a protein is fundamental to its biological activity. Computational methods like molecular docking are frequently employed to predict how a ligand might bind to a protein's active site and to estimate the strength of this interaction, known as binding affinity. These predictions are crucial in drug discovery and for understanding a compound's mechanism of action.

However, specific molecular docking studies or experimental determinations of binding affinity for this compound are not available in the reviewed scientific literature. Such studies would provide valuable insights into which proteins it may interact with and the nature of these interactions.

Table 1: Hypothetical Data on Predicted Binding Affinities of this compound with Various Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data is available.

Identification of Key Amino Acid Residues in Binding Pockets

When a ligand binds to a protein, it interacts with specific amino acid residues within the binding pocket. Identifying these key residues is essential for understanding the specificity of the interaction and for designing more potent or selective molecules. Techniques such as site-directed mutagenesis, coupled with binding assays, are used to pinpoint these critical residues.

There are no published studies that identify the key amino acid residues involved in the binding of this compound to any specific protein target.

Enzyme and Receptor Interaction Kinetics and Binding Affinities

The study of how a compound affects the rate of an enzyme-catalyzed reaction (enzyme kinetics) or how it binds to a receptor (receptor binding assays) provides quantitative measures of its biological activity. This includes determining constants like the inhibition constant (Ki) for enzymes or the dissociation constant (Kd) for receptors, which indicate the compound's potency. nih.govucl.ac.uklabster.comlibretexts.orgnih.gov

There is a lack of research on the specific effects of this compound on any enzyme or receptor. Therefore, its kinetic parameters and binding affinities in these contexts remain unknown.

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Target Enzyme | Type of Inhibition | Ki (Inhibition Constant) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data is available.

Table 3: Illustrative Receptor Binding Affinity Data for this compound

| Target Receptor | Kd (Dissociation Constant) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data is available.

Structure Activity Relationship Sar of 1 3,4 Dihydroxyphenyl Pentan 1 One and Analogues

Influence of the Dihydroxyphenyl Moiety and Its Substitution Patterns on Biological Activity

The 3,4-dihydroxyphenyl group, also known as a catechol moiety, is a paramount determinant of the biological activity in this class of compounds. Its presence and substitution pattern significantly dictate the molecule's efficacy.

Importance of the Hydroxyl Groups: The two hydroxyl groups on the phenyl ring are fundamental for many biological activities, particularly antioxidant effects. Studies on related phenolic compounds consistently demonstrate that the number and position of hydroxyl groups are crucial. For instance, research on dihydroxycoumarins has shown that ortho-dihydroxy (catechol-like) structures exhibit superior antioxidant and radical scavenging activity compared to meta-dihydroxy or monohydroxy analogues. nih.gov This enhanced activity is often attributed to the ability of the catechol group to readily donate hydrogen atoms and form stable semiquinone radicals, which can be stabilized through intramolecular hydrogen bonding and electron delocalization. nih.gov

Substitution Position: The relative positioning of the hydroxyl groups is critical. The 3,4-dihydroxy (ortho) arrangement in 1-(3,4-dihydroxyphenyl)pentan-1-one is considered optimal for radical scavenging. nih.gov In contrast, studies on other phenolic ketones have shown that moving the hydroxyl group to the 2- or 3-position can lead to a significant loss of inhibitory activity against certain enzymes, such as dimeric dihydrodiol dehydrogenases. nih.gov Similarly, for herbicidal activity in ketone-isobenzofuranone hybrids, ortho-substituted derivatives were found to be more potent than their meta- or para-substituted counterparts. nih.gov

Nature of Substituents: The type of substituent on the phenyl ring also modulates activity. While the hydroxyl groups are generally beneficial for antioxidant potential, substituting them can alter the compound's properties. For example, acetylating the hydroxyl groups in dihydroxy-4-methylcoumarins leads to a complete loss of antioxidant activity. nih.gov Furthermore, introducing strong electron-donating groups like methoxy (B1213986) (OMe) has been associated with low herbicidal activity in certain ketone hybrids, whereas weak electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., F, Cl, NO2) can enhance activity. nih.gov

The table below summarizes the influence of the phenyl ring substitution on biological activity based on studies of related phenolic compounds.

| Substitution Pattern | Effect on Biological Activity | Rationale/Example | Reference |

| 3,4-Dihydroxy (Catechol) | High antioxidant activity | Favorable stabilization of radical species. | nih.gov |

| Ortho-dihydroxy (general) | Excellent antioxidant & radical scavenging | Superior to meta-dihydroxy or monohydroxy analogues. | nih.gov |

| 4-Hydroxy | Potent enzyme inhibition (dihydrodiol dehydrogenase) | Critical for binding to the enzyme's active site. | nih.gov |

| 2- or 3-Hydroxy | No significant enzyme inhibition | Incorrect positioning for active site interaction. | nih.gov |

| Ortho-substitution (general) | Higher herbicidal activity | Outperforms meta- and para-substituted derivatives. | nih.gov |

| Hydroxyl Group Acetylation | Loss of antioxidant activity | Blocks the hydrogen-donating ability of the hydroxyl groups. | nih.gov |